3-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a heterocyclic compound that features both thiadiazole and benzothiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves the formation of the thiadiazole ring followed by its fusion with the benzothiazole moiety. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the thiadiazole ring.
Condensation Reactions: The thiadiazole ring can be condensed with benzothiazole derivatives under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include:
Batch Processing: Involves the stepwise addition of reagents and intermediates in a controlled environment.
Continuous Flow Chemistry: Utilizes continuous flow reactors to streamline the synthesis process, enhancing efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
3-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has several scientific research applications:
Medicinal Chemistry: Explored for its potential as an anticancer agent due to its cytotoxic activity against cancer cells.
Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with biological targets.
Industrial Applications: Utilized in the synthesis of polymers, dyes, and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in cellular processes.
DNA Intercalation: Intercalating into DNA, thereby disrupting replication and transcription processes.
Signal Transduction Pathways: Modulating signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.
Thiadiazoles: Compounds containing a thiadiazole ring, known for their diverse biological activities.
Uniqueness
3-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is unique due to its specific combination of thiadiazole and benzothiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal and industrial chemistry.
Properties
CAS No. |
361473-41-8 |
---|---|
Molecular Formula |
C11H10N4O2S2 |
Molecular Weight |
294.4g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C11H10N4O2S2/c1-2-9-13-14-11(18-9)12-10-7-5-3-4-6-8(7)19(16,17)15-10/h3-6H,2H2,1H3,(H,12,14,15) |
InChI Key |
CBSMTSPBUDUITL-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
CCC1=NN=C(S1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.